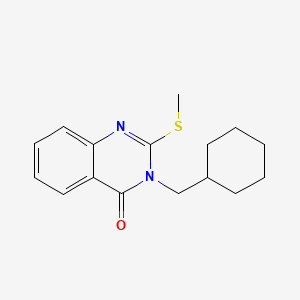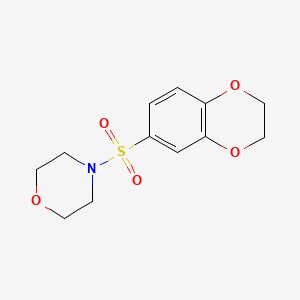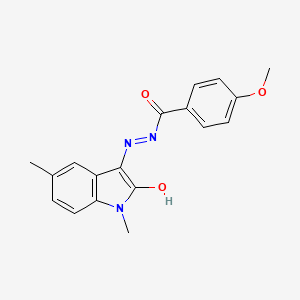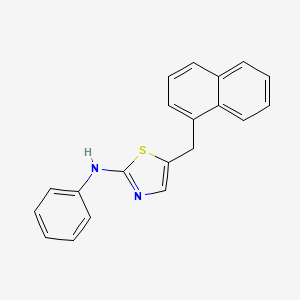
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride, also known as TBOPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. In
作用机制
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride acts as a sigma-1 receptor agonist, which results in the modulation of several signaling pathways in the brain. It has been shown to increase the release of dopamine and serotonin, as well as modulate the activity of glutamate receptors. This compound also has anxiolytic and antidepressant effects, which may be due to its ability to increase the expression of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and reduce anxiety-like behavior in rodents. This compound also has antidepressant effects, as evidenced by its ability to increase the expression of BDNF in the hippocampus. In addition, this compound has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
实验室实验的优点和局限性
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively stable and can be easily synthesized in the lab. However, there are limitations to the use of this compound in lab experiments. Its effects may be species-specific, and it may have different effects in humans compared to rodents. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride. One area of research is the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Another area of research is the role of this compound in the modulation of drug addiction. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. In addition, the development of more selective sigma-1 receptor agonists may lead to the discovery of new therapeutic agents.
合成方法
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2-(4-bromobenzyl)phenol and 4-piperidinamine hydrochloride. The resulting intermediate is then treated with hydrogen gas and palladium on carbon to yield this compound dihydrochloride. The purity of the compound can be improved through recrystallization.
科学研究应用
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride has been studied for its potential therapeutic applications in several areas, including depression, anxiety, and addiction. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of mood, cognition, and pain. This compound has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate.
属性
IUPAC Name |
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-15-5-8-18(9-6-15)12-13-7-10-19-16-4-2-1-3-14(16)11-13/h1-4,13,15H,5-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMAORJKSLRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)



![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)
![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)